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Compound of Interest

Compound Name: 2-(Oxiran-2-yl)furan

Cat. No.: B3050630

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxiran-2-yl)furan, also known as 2-furyloxirane, is a heterocyclic compound featuring a
furan ring substituted with an oxirane (epoxide) ring. This bifunctional molecule holds potential
as a versatile building block in organic synthesis, particularly in the development of novel
pharmaceutical agents and complex organic materials. The reactive epoxide ring allows for a
variety of nucleophilic ring-opening reactions, while the furan moiety can participate in various
cycloadditions and other transformations characteristic of aromatic heterocycles. A thorough
understanding of its spectroscopic properties is fundamental for its identification,
characterization, and the monitoring of its chemical reactions.

This technical guide provides a summary of the available spectroscopic data for 2-(Oxiran-2-
yl)furan, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data. Due to the limited availability of comprehensive, publicly accessible experimental
spectra and detailed protocols for this specific compound, this guide is based on typical
spectroscopic values for similar structural motifs and general principles of spectroscopic
analysis.

Spectroscopic Data Summary

The following tables summarize the expected and, where available, reported spectroscopic
data for 2-(Oxiran-2-yl)furan. It is important to note that actual experimental values can vary
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depending on the solvent, concentration, and instrument used.

Proton Assignment Chemical Shift (3, Multiplicity Coupling Constant
ppm) (J, Hz)
H5 (Furan) ~7.4 dd J=1.8,0.8
H3 (Furan) ~6.3 dd J=3.2,0.8
H4 (Furan) ~6.2 dd J=32,18
H1' (Oxirane CH) ~3.9 dad J=4.0,25
H2'a (Oxirane CH-) ~3.1 dd J=55,4.0
H2'b (Oxirane CH2) ~2.8 dd J=55,25

Predicted data is based on typical chemical shifts for furan and epoxide protons. The exact
values and coupling constants require experimental verification.

« 13 1
Carbon Assignment Chemical Shift (8, ppm)
C2 (Furan) ~152
C5 (Furan) ~143
C3 (Furan) ~110
C4 (Furan) ~108
C1' (Oxirane CH) ~52
C2' (Oxirane CHz2) ~48

Predicted data is based on typical chemical shifts for furan and epoxide carbons.

Table 3: IR Spectroscopic Data (Expected Absorptions)
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Expected Wavenumber

Functional Group Vibrational Mode
(cm~)
C-H (Furan) Stretching 3100 - 3150
C-H (Oxirane) Stretching 2990 - 3050
C=C (Furan) Stretching 1500 - 1600
C-O-C (Furan) Asymmetric Stretching 1250 - 1280
C-O-C (Oxirane) Asymmetric Ring Stretch ~1250
) Symmetric Ring Stretch ("Ring
C-0O-C (Oxirane) ] 800 - 950
Breathing")
_ Expected [M]* or [M+H]* Key Fragmentation
Technique
(m/z) Pathways
- Loss of CO (-28) - Loss of
Electron lonization (EI) 110.0368 (Exact Mass) CHO (-29) - Furan ring
fragmentation
Dependent on ionization
Electrospray lonization (ESI) 111.0441 (for [M+H]*) conditions, typically shows the

protonated molecular ion.

Experimental Protocols

Detailed, published experimental protocols for the acquisition of spectroscopic data specifically
for 2-(Oxiran-2-yl)furan are not readily available. However, the following outlines general
methodologies that would be employed for its characterization.

General NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of purified 2-(Oxiran-2-yl)furan in
~0.6 mL of a deuterated solvent (e.g., CDClIs, Acetone-de, DMSO-de) in a 5 mm NMR tube.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
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» 'H NMR Acquisition: Acquire the proton spectrum on a 300-600 MHz NMR spectrometer.
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-
decoupled pulse sequence (e.g., PENDANT, DEPT) is typically used to simplify the spectrum
and provide information on the number of attached protons. A longer relaxation delay (2-5
seconds) and a larger number of scans are generally required compared to *H NMR.

General IR Spectroscopy Protocol

o Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
neat compound between two KBr or NaCl plates. Alternatively, a solution in a suitable solvent
(e.g., CCls, CHCI53) can be analyzed in a liquid cell.

e Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer,
typically over the range of 4000-400 cm~1. A background spectrum of the empty sample
holder or the pure solvent should be recorded and subtracted from the sample spectrum.

General Mass Spectrometry Protocol

o Sample Introduction: The method of introduction depends on the ionization technique. For
Electron lonization (El), the sample can be introduced via a direct insertion probe or a gas
chromatograph (GC-MS). For Electrospray lonization (ESI), the sample is dissolved in a
suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.

« lonization and Analysis: In EI-MS, the sample is bombarded with high-energy electrons
(typically 70 eV) to induce ionization and fragmentation. In ESI-MS, a high voltage is applied
to a liquid to create an aerosol, leading to the formation of protonated or adducted molecular
ions. The ions are then separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound like 2-(Oxiran-2-yl)furan.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-
(Oxiran-2-yl)furan.

Conclusion
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The spectroscopic characterization of 2-(Oxiran-2-yl)furan is essential for confirming its
structure and purity, which are critical for its application in research and development. While
detailed experimental data in the public domain is scarce, the expected spectroscopic
signatures can be predicted based on the known properties of the furan and oxirane functional
groups. The methodologies and workflow presented here provide a general framework for the
analysis of this and similar small molecules. Researchers working with 2-(Oxiran-2-yl)furan
are encouraged to perform thorough spectroscopic analysis and to publish their findings to
enrich the collective knowledge base for this promising chemical entity.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-(Oxiran-2-yl)furan: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3050630#spectroscopic-data-nmr-ir-ms-of-2-oxiran-
2-yl-furan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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